Plasma Concentration Abundance: Quetiapine Sulfoxide Achieves ~27‑Fold Higher Steady‑State Levels than N‑Desalkylquetiapine in Therapeutic Monitoring
In a cohort of 47 patients receiving quetiapine therapy (200–950 mg/day), the median plasma concentration of quetiapine sulfoxide was 3,379 µg/L, substantially exceeding the median concentrations of N‑desalkylquetiapine (127 µg/L), O‑desalkylquetiapine (12 µg/L), and 7‑hydroxyquetiapine (3 µg/L) [REFS‑1]. The maximum observed quetiapine sulfoxide concentration reached 21,704 µg/L, demonstrating that this metabolite is the predominant circulating species among quetiapine derivatives. This quantitative dominance contrasts with the active metabolite norquetiapine, which exhibits approximately 46–56% of the parent drug's AUC at steady‑state [REFS‑2].
| Evidence Dimension | Median steady‑state plasma concentration (therapeutic drug monitoring) |
|---|---|
| Target Compound Data | 3,379 µg/L (range 343–21,704 µg/L) |
| Comparator Or Baseline | N‑desalkylquetiapine (active metabolite): 127 µg/L; O‑desalkylquetiapine: 12 µg/L; 7‑hydroxyquetiapine: 3 µg/L; Quetiapine parent: 83 µg/L |
| Quantified Difference | Quetiapine sulfoxide concentration is 26.6‑fold higher than N‑desalkylquetiapine, 281‑fold higher than O‑desalkylquetiapine, and 1,126‑fold higher than 7‑hydroxyquetiapine |
| Conditions | LC‑MS/MS analysis of plasma samples from 47 patients prescribed quetiapine 200–950 mg/day (therapeutic monitoring cohort) |
Why This Matters
Selection of the sulfoxide reference standard is essential for accurate calibration in LC‑MS/MS methods intended for therapeutic drug monitoring, as its high endogenous abundance necessitates distinct linear range requirements (100–15,000 µg/L) compared to other metabolites (2–100 µg/L).
- [1] Fisher DS, Handley SA, Taylor D, Flanagan RJ. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC‑MS/MS. Biomed Chromatogr. 2012 Sep;26(9):1125-32. doi: 10.1002/bmc.2672. View Source
- [2] SEROQUEL XR (quetiapine fumarate) extended-release tablets, for oral use. Prescribing Information. AstraZeneca Pharmaceuticals LP. Revised: 12/2013. Section 12.3 Pharmacokinetics. View Source
